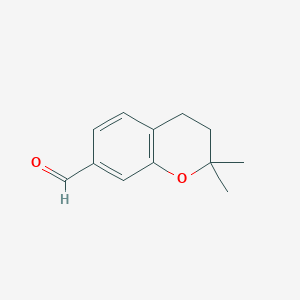
2,2-Dimethylchroman-7-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethylchroman-7-carbaldehyde is an organic compound with the molecular formula C12H14O2. It is a derivative of chroman, a bicyclic compound consisting of a benzene ring fused to a tetrahydropyran ring.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethylchroman-7-carbaldehyde can be achieved through several methods. One efficient method involves the prenylation of phenols using tropylium tetrafluoroborate as an organic Lewis acid catalyst. This method is metal-free and can be performed in continuous flow, making it suitable for large-scale production . Another method involves the 1,3-dipolar cycloaddition reaction to prepare derivatives containing the chroman framework .
Industrial Production Methods: Industrial production of this compound typically involves the use of continuous flow chemistry, which allows for high efficiency, short reaction times, and simple product purification. This method is cost-effective and scalable, making it ideal for industrial applications .
化学反応の分析
Types of Reactions: 2,2-Dimethylchroman-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions typically use reagents such as halogens (e.g., Br2) and nitrating agents (e.g., HNO3).
Major Products Formed:
Oxidation: Formation of 2,2-Dimethylchroman-7-carboxylic acid.
Reduction: Formation of 2,2-Dimethylchroman-7-methanol.
Substitution: Formation of various substituted chroman derivatives depending on the substituent used.
科学的研究の応用
2,2-Dimethylchroman-7-carbaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethylchroman-7-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the aldehyde group, allowing it to form covalent bonds with nucleophiles in biological systems. This interaction can modulate various biological processes and pathways, making it a valuable tool in biochemical research .
類似化合物との比較
- 2,2-Dimethylchroman-4-one
- 2,2-Dimethylchroman-6-carbaldehyde
- 2,2-Dimethylchroman-7-methanol
Comparison: 2,2-Dimethylchroman-7-carbaldehyde is unique due to the presence of the aldehyde group at the 7-position, which imparts distinct chemical reactivity and biological activity. Compared to 2,2-Dimethylchroman-4-one, which has a ketone group, the aldehyde group in this compound makes it more reactive towards nucleophiles. Similarly, 2,2-Dimethylchroman-7-methanol, with a hydroxyl group, exhibits different reactivity and biological properties compared to the aldehyde group .
特性
分子式 |
C12H14O2 |
|---|---|
分子量 |
190.24 g/mol |
IUPAC名 |
2,2-dimethyl-3,4-dihydrochromene-7-carbaldehyde |
InChI |
InChI=1S/C12H14O2/c1-12(2)6-5-10-4-3-9(8-13)7-11(10)14-12/h3-4,7-8H,5-6H2,1-2H3 |
InChIキー |
YBOYSAPIYLFSMD-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC2=C(O1)C=C(C=C2)C=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




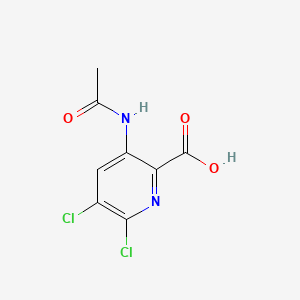

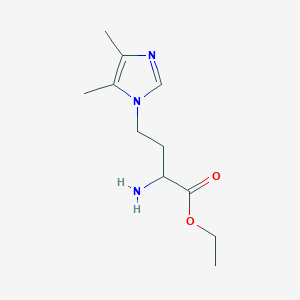
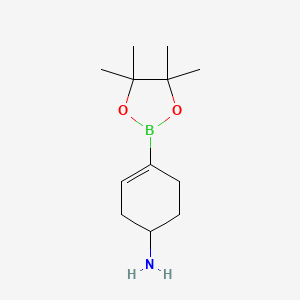

![3-[2-(2,6-Dioxo-3-piperidyl)-1-oxo-isoindolin-5-yl]oxypropanoic acid](/img/structure/B15302909.png)
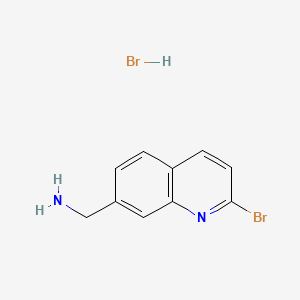


![4-[(3-Bromophenyl)sulfanyl]benzonitrile](/img/structure/B15302923.png)
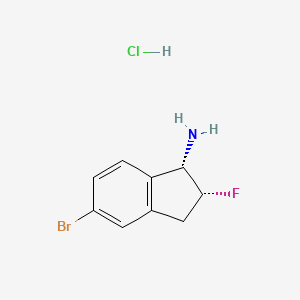
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-b]pyridine](/img/structure/B15302946.png)
